molecular formula C7H6N2O B121211 2H-Benzimidazol-5-ol CAS No. 148832-41-1

2H-Benzimidazol-5-ol

Cat. No. B121211
CAS RN: 148832-41-1
M. Wt: 134.14 g/mol
InChI Key: HDBHSTMPUSRGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Benzimidazol-5-ol, also known as benzimidazole, is a heterocyclic organic compound with the molecular formula C7H6N2O. It is widely used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-5-ol is not fully understood. However, it is known to inhibit the activity of certain enzymes, including protein kinases and DNA topoisomerases. It is also believed to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
2H-Benzimidazol-5-ol has been shown to have various biochemical and physiological effects. It has been found to exhibit antitumor, antiviral, and antibacterial activity. It also has anti-inflammatory properties and has been shown to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2H-Benzimidazol-5-ol in lab experiments is its versatility. It can be easily modified to create a wide range of derivatives with different chemical and biological properties. However, one of the limitations of using 2H-Benzimidazol-5-ol is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2H-Benzimidazol-5-ol. One area of interest is the development of new derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of 2H-Benzimidazol-5-ol and its derivatives. Additionally, there is potential for the use of 2H-Benzimidazol-5-ol in the development of new drugs for the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

The most common method for synthesizing 2H-Benzimidazol-5-ol is through the reaction of o-phenylenediamine with formic acid. This method involves the condensation of o-phenylenediamine with formic acid, followed by dehydration to form the 2H-Benzimidazol-5-ole ring. The yield of this reaction is high, and the process is relatively simple and cost-effective.

Scientific Research Applications

2H-Benzimidazol-5-ol has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging.

properties

IUPAC Name

2H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXDTOLCQLOXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2C=CC(=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616394
Record name 2,3-Dihydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzimidazol-5-ol

CAS RN

148832-40-0
Record name 2,3-Dihydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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